molecular formula C8H10N2 B156257 Tetrahydroquinazoline CAS No. 1904-65-0

Tetrahydroquinazoline

Cat. No.: B156257
CAS No.: 1904-65-0
M. Wt: 134.18 g/mol
InChI Key: PKORYTIUMAOPED-UHFFFAOYSA-N
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Description

Tetrahydroquinazoline is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
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Biological Activity

Tetrahydroquinazolines (THQ) are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of tetrahydroquinazoline derivatives, focusing on their potential applications in treating various diseases, including cancer, diabetes, and chronic pain.

Overview of this compound

Tetrahydroquinazolines are bicyclic compounds characterized by a fused quinazoline ring system. Their structural versatility allows for the modification of functional groups, which can significantly influence their biological properties. Recent studies have highlighted their potential as therapeutic agents due to their interactions with various biological targets.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound derivatives through various mechanisms:

  • Topoisomerase II Inhibition : Compounds such as ARN-21934 have been identified as selective inhibitors of human topoisomerase II (topoII), a validated target in cancer therapy. ARN-21934 exhibited an IC50 value of 2 μM against DNA relaxation, showing potent antiproliferative effects across multiple cancer cell lines, including melanoma and breast cancer cells .
  • Mechanism of Action : Unlike traditional topoII poisons, these compounds do not enhance enzyme-mediated DNA cleavage, reducing the risk of secondary leukemias associated with existing therapies. Instead, they inhibit topoII without intercalating DNA, offering a promising alternative for cancer treatment .
  • Cellular Effects : this compound derivatives have been shown to induce oxidative stress and autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway. This mechanism contributes to their antiproliferative effects by disrupting cellular survival pathways .

Antidiabetic Activity

Research has indicated that tetrahydroquinazolines possess inhibitory activity against α- and β-glucosidases, enzymes involved in carbohydrate metabolism. This property suggests their potential use in managing diabetes:

  • Inhibition Studies : In vitro assays demonstrated that certain this compound derivatives effectively inhibited β-glucosidase activity, which could lead to reduced glucose absorption and improved glycemic control .
  • Molecular Docking : Molecular docking studies revealed high binding affinities of these compounds towards key enzymes related to diabetes management, indicating their suitability for further development as antidiabetic agents .

Chronic Pain Management

Recent investigations into tetrahydroquinolines have also highlighted their role in chronic pain management:

  • Cav3.2-USP5 Interaction : A study focused on disrupting the Cav3.2-USP5 interaction showed that specific tetrahydroquinoline derivatives could effectively inhibit this pathway, providing a novel approach to pain relief .
  • In Vivo Efficacy : Pharmacokinetic assessments in mouse models indicated that these compounds exhibit favorable drug-like properties and efficacy in managing both acute and chronic pain conditions .

Summary of Biological Activities

The following table summarizes the biological activities and key findings related to this compound derivatives:

Activity Compound/Study Mechanism/Effect IC50 Value
AnticancerARN-21934Inhibition of topoII2 μM
AntiproliferativeVarious THQ DerivativesInduction of oxidative stress, autophagyLow micromolar range
AntidiabeticTHQ DerivativesInhibition of α- and β-glucosidasesNot specified
Chronic Pain ManagementTHQ DerivativesDisruption of Cav3.2-USP5 interactionNot specified

Case Studies and Research Findings

  • Topoisomerase II Inhibition : The study on ARN-21934 demonstrated its selective inhibition against topoIIα with minimal off-target effects, suggesting a safer profile compared to traditional chemotherapeutics .
  • Antidiabetic Potential : The molecular docking studies confirmed the high binding affinity of this compound derivatives towards glucosidases, supporting their development as antidiabetic agents .
  • Chronic Pain Research : The efficacy of tetrahydroquinolines in mouse models provided strong evidence for their therapeutic potential in pain management, marking them as candidates for further clinical exploration .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKORYTIUMAOPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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